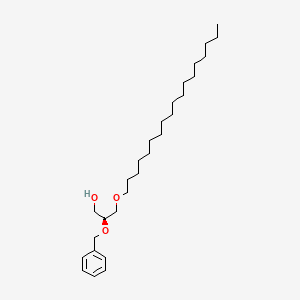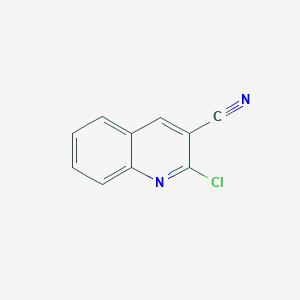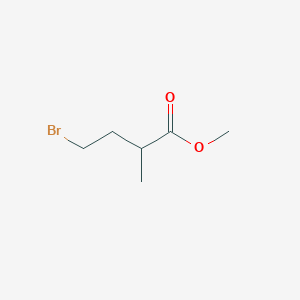
Methyl 4-bromo-2-methylbutanoate
Overview
Description
“Methyl 4-bromo-2-methylbutanoate” is a chemical compound with the molecular formula C6H11BrO2 . It has a molecular weight of 195.05 g/mol . The IUPAC name for this compound is also "methyl 4-bromo-2-methylbutanoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2-methylbutanoate” includes a bromine atom attached to the fourth carbon in the chain, and a methyl group attached to the second carbon . The compound also contains a carboxylate ester functional group, which is a carbonyl (C=O) adjacent to an ether (C-O-C) group .Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-methylbutanoate” has several computed properties . It has a molecular weight of 195.05 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . Its exact mass is 193.99424 g/mol .Scientific Research Applications
1. Photochemical Reactions
Methyl 4-bromo-2-methylbutanoate is used in photochemical bromination reactions. For instance, its reaction with N-bromosuccinimide under light irradiation results in the formation of several compounds, including 4-bromo-2-methylbut-2-en-4-olide and methyl (E)-4-bromo-2-methylbut-2-enoate, among others (Ishii et al., 1985).
2. Organic Synthesis
3. Biocatalysis
In biocatalysis, Methyl 4-bromo-2-methylbutanoate serves as a key intermediate for the synthesis of chiral drugs. Enoate reductases are employed to develop biocatalyzed approaches to this compound, highlighting its significance in the production of certain classes of chiral pharmaceuticals (Brenna et al., 2012).
4. Aromatic Synthesis
This compound is also used in the synthesis of aromatic compounds. An example includes its role in the preparation of 5-alkyl-3,4-difluorofuran-2(5H)-ones through a series of reactions starting with radical addition and ending with lactonisation (Hajduch et al., 2014).
5. Catalytic Activity
The compound has applications in catalysis as well. For instance, optically active polymers containing oxime groups have been prepared using Methyl 4-bromo-2-methylbutanoate, and these polymers are used as catalysts in various chemical reactions (Aglietto et al., 1980).
6. Aroma Compounds in Foods
Interestingly, methyl 4-bromo-2-methylbutanoate is involved in the study of aroma compounds in foods, such as its biosynthetic pathways in apples, contributing to fruit aroma (Rowan et al., 1996).
7. Medicinal Chemistry
In medicinal chemistry, this compound is used in the synthesis of HIV-1 protease inhibitors, demonstrating its importance in pharmaceutical research (Chiummiento et al., 2012).
properties
IUPAC Name |
methyl 4-bromo-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFTYUXVJKUISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471690 | |
| Record name | methyl 4-bromo-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-methylbutanoate | |
CAS RN |
58029-83-7 | |
| Record name | methyl 4-bromo-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
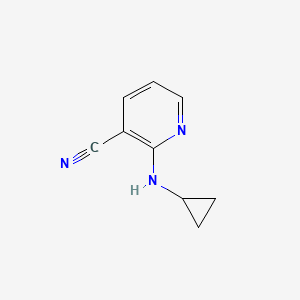

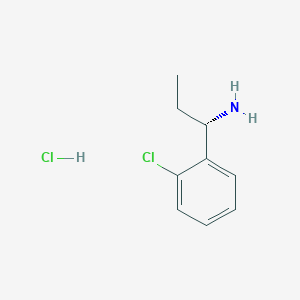
![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)
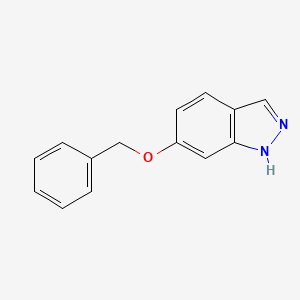

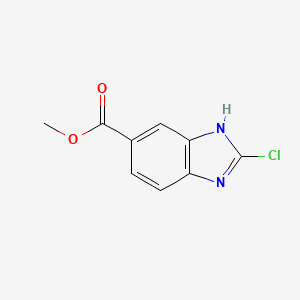

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
